molecular formula C20H18NaO10S4 B1668955 Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate CAS No. 10126-87-1

Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate

Cat. No.: B1668955
CAS No.: 10126-87-1
M. Wt: 569.6 g/mol
InChI Key: YAJMJUIDXQCICH-UHFFFAOYSA-N
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Description

[2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt is a complex organic compound with the molecular formula C20H16Na2O10S4 and a molecular weight of 590.575 g/mol . This compound is known for its unique structure, which includes two benzothiophene rings connected by a diol and diethoxy groups, and is further modified by bis(hydrogen sulfate) groups, making it a disodium salt.

Preparation Methods

The synthesis of [2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt involves several steps. The initial step typically includes the formation of the benzothiophene core, which can be achieved through various methods such as the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . Subsequent steps involve the introduction of diol and diethoxy groups, followed by the sulfonation to introduce bis(hydrogen sulfate) groups. The final step involves the neutralization with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

[2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(hydrogen sulfate) groups allow it to form strong ionic interactions with positively charged sites on proteins and other biological molecules. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to [2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt include:

Properties

CAS No.

10126-87-1

Molecular Formula

C20H18NaO10S4

Molecular Weight

569.6 g/mol

IUPAC Name

disodium;[6-ethoxy-2-(6-ethoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-1-benzothiophen-3-yl] sulfate

InChI

InChI=1S/C20H18O10S4.Na/c1-3-27-11-5-7-13-15(9-11)31-19(17(13)29-33(21,22)23)20-18(30-34(24,25)26)14-8-6-12(28-4-2)10-16(14)32-20;/h5-10H,3-4H2,1-2H3,(H,21,22,23)(H,24,25,26);

InChI Key

YAJMJUIDXQCICH-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OCC)OS(=O)(=O)O)OS(=O)(=O)O.[Na]

Appearance

Solid powder

10126-87-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 73336;  Fenanthra Orange HR;  Indigo Soluble Brilliant Orange K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate
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